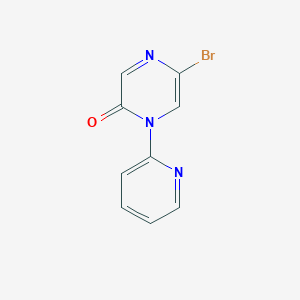

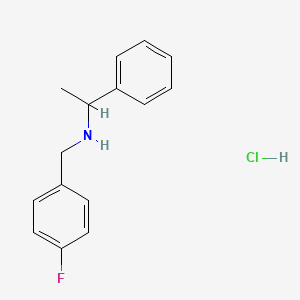

![molecular formula C20H18N2O3S3 B2780715 4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 919847-99-7](/img/structure/B2780715.png)

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide” belongs to a class of compounds known as thiochromenes . Thiochromenes are heterocyclic compounds that contain a thiochromene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiolane ring . These compounds have been found to exhibit various biological activities, including anticancer, anti-inflammatory, antifungal, and herbicidal activities .

Molecular Structure Analysis

Thiochromenes have a rigid planar structure, enabling efficient intermolecular π–π overlap . This property is important for their biological activity and potential applications in organic electronics .Chemical Reactions Analysis

Thiochromenes can undergo various chemical reactions, depending on the functional groups attached to the thiochromene moiety . For example, they can react with hydrazine derivatives to form pyrazoles .Aplicaciones Científicas De Investigación

Antifungal Activity in Plant Pathogens

The compound demonstrates potent antifungal properties against plant pathogens. Specifically, it has been tested against various bacteria responsible for plant diseases, including Als early blight bacteria (ALTESO), Bc gray mold (BOTRCI), phy black rot of pear bacteria (Physalosporapiricora), Po rice blast (PYRIOR), Sb asparagus stem blight bacteria (Sacc.bubak), and Ss rhizoctonia disease bacteria (Sclerotiniasclerotiorum). The 6H thiochromene-fused [4, 3-d] [1, 2, 4] triazolo [4, 3-a] pyrimidine compound shows promising results, comparable to the reference diflubenzuron, a known antifungal agent .

Potential Anticancer Activity

Molecules with quinazoline scaffolds and thiochroman-4-one rings have shown promise as potential anticancer agents. While specific studies on this compound are limited, its unique structure warrants further investigation for its potential role in cancer treatment .

Green Synthesis of Thiochromeno[4,3-b]pyran and Benzo[h]thiazolo[2,3-b]quinazoline Derivatives

The compound can be synthesized using a green and environmentally friendly technique called hydrothermal solid-state ball milling (HSBM). Researchers have successfully prepared thiochromeno[4,3-b]pyran and benzo[h]thiazolo[2,3-b]quinazoline derivatives over ZnAl2O4 nanopowders as an efficient catalyst. This method offers a sustainable approach to obtaining these valuable derivatives .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-propan-2-ylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S3/c1-12(2)28(24,25)14-9-7-13(8-10-14)19(23)22-20-21-18-15-5-3-4-6-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECQEYHBSTVAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

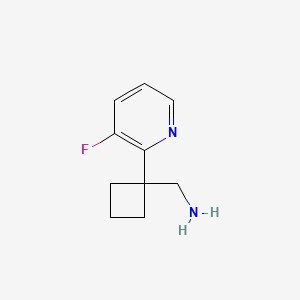

![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2780633.png)

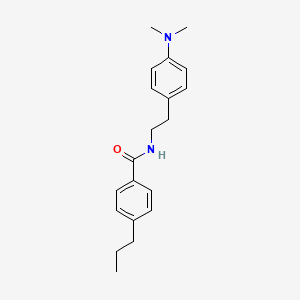

![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)

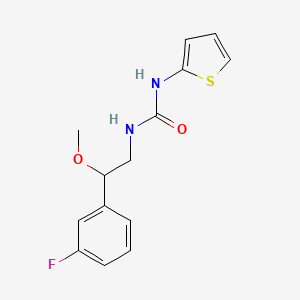

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)

![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)